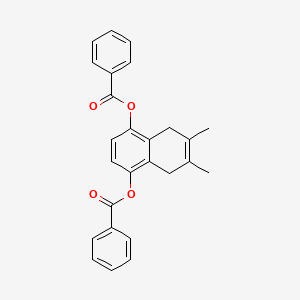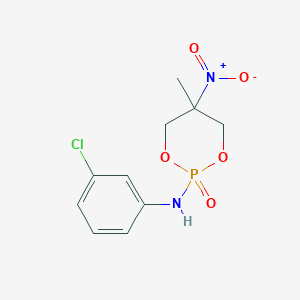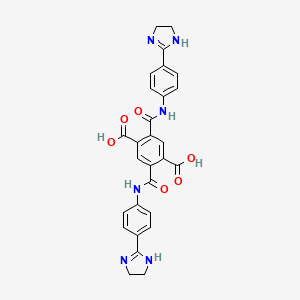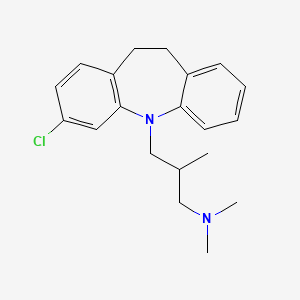
3-Chloro-beta-methylimipramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-beta-methylimipramine: is a chemical compound with the molecular formula C20H25ClN2 It is a derivative of imipramine, a tricyclic antidepressant
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-beta-methylimipramine typically involves the chlorination of beta-methylimipramine. The process can be carried out using various chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactions using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-beta-methylimipramine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: 3-Chloro-beta-methylimipramine is used as a precursor in the synthesis of various derivatives for research purposes. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: As a derivative of imipramine, this compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-Chloro-beta-methylimipramine involves the inhibition of the reuptake of neurotransmitters such as serotonin and norepinephrine. By blocking the reuptake transporters, the compound increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is similar to that of imipramine, but the presence of the chlorine atom may confer unique pharmacological properties.
Comparison with Similar Compounds
Imipramine: The parent compound, known for its antidepressant properties.
Desipramine: A metabolite of imipramine with similar pharmacological effects.
Clomipramine: Another tricyclic antidepressant with a chlorine atom in a different position.
Uniqueness: 3-Chloro-beta-methylimipramine is unique due to the specific position of the chlorine atom, which may influence its binding affinity and selectivity for neurotransmitter transporters. This structural variation can lead to differences in its pharmacokinetics and pharmacodynamics compared to other similar compounds.
Properties
CAS No. |
1043-24-9 |
|---|---|
Molecular Formula |
C20H25ClN2 |
Molecular Weight |
328.9 g/mol |
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine |
InChI |
InChI=1S/C20H25ClN2/c1-15(13-22(2)3)14-23-19-7-5-4-6-16(19)8-9-17-10-11-18(21)12-20(17)23/h4-7,10-12,15H,8-9,13-14H2,1-3H3 |
InChI Key |
IIVKNTQHUDZKON-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


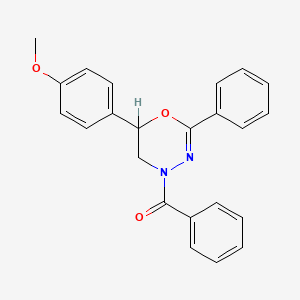
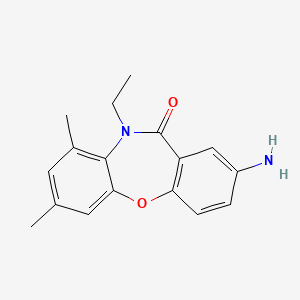
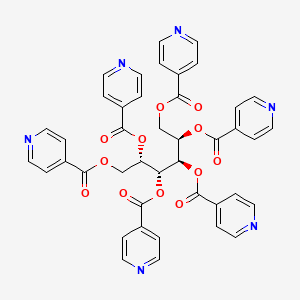
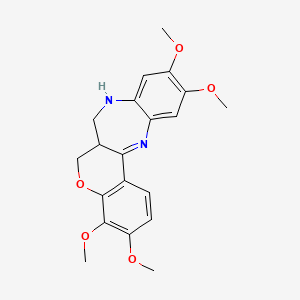
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid](/img/structure/B12800408.png)
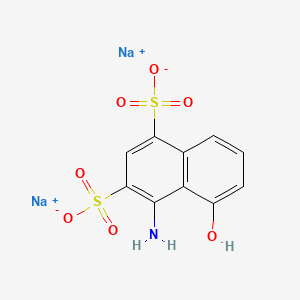
![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione](/img/structure/B12800421.png)
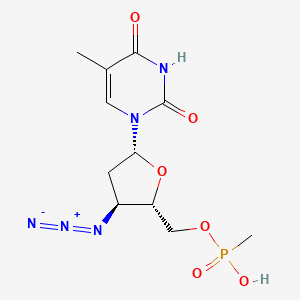

![Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-](/img/structure/B12800430.png)
